molecular formula C22H31N3O2 B1258461 (3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone

(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone

Cat. No. B1258461
M. Wt: 369.5 g/mol
InChI Key: SBSKQOIYKJFAJN-UHFFFAOYSA-N
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Description

(3-propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone is an aromatic ketone.

Scientific Research Applications

Directed Metalation Synthesis

A study by Pradhan and De (2005) explored the one-pot syntheses of related compounds, including (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, which were used as key intermediates in the synthesis of other complex molecules. This demonstrates the potential use of similar compounds in directed metalation synthesis, a technique crucial in creating specific molecular architectures (Pradhan & De, 2005).

Spectroscopic and Quantum Chemical Studies

Sivakumar et al. (2021) conducted a combined experimental and theoretical vibrational study on a closely related molecule, 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. Their work highlights the importance of these compounds in quantum chemical studies, aiding in understanding molecular stability and electron distribution (Sivakumar et al., 2021).

Isomorphism and Structural Disorder Studies

Research by Swamy et al. (2013) on isomorphous structures, including compounds similar to the one , emphasized the importance of understanding molecular disorders and isomorphism in crystallography and data mining related to structural chemistry (Swamy et al., 2013).

Synthesis and Antimicrobial Screening

Landage et al. (2019) synthesized and characterized compounds similar to (3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone, which were then tested for their antimicrobial activities. This underlines the potential application of such compounds in developing new antimicrobial agents (Landage et al., 2019).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interactions of a compound structurally similar to the one , highlighting the compound's potential role in binding studies and understanding receptor-ligand interactions (Shim et al., 2002).

properties

Product Name

(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

(3-propan-2-yloxyphenyl)-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C22H31N3O2/c1-16(2)25-14-18(12-23-25)13-24-10-6-8-20(15-24)22(26)19-7-5-9-21(11-19)27-17(3)4/h5,7,9,11-12,14,16-17,20H,6,8,10,13,15H2,1-4H3

InChI Key

SBSKQOIYKJFAJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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